Diethyl (2,4-difluorobenzoyl)malonate
Description
Diethyl (2,4-difluorobenzoyl)malonate is a malonic acid derivative where the central methylene group is substituted with a 2,4-difluorobenzoyl moiety and esterified with ethyl groups. Malonate esters are pivotal in organic synthesis, serving as precursors for cyclizations, Michael additions, and C–H functionalizations due to their dual ester groups and acidic α-hydrogens . Fluorinated aromatic substituents, such as 2,4-difluorobenzoyl, enhance electrophilicity and influence solubility, reactivity, and biological activity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C14H14F2O5 |
|---|---|
Molecular Weight |
300.25 g/mol |
IUPAC Name |
diethyl 2-(2,4-difluorobenzoyl)propanedioate |
InChI |
InChI=1S/C14H14F2O5/c1-3-20-13(18)11(14(19)21-4-2)12(17)9-6-5-8(15)7-10(9)16/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
BDSYVCVFTFZVCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=C(C=C(C=C1)F)F)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Diethyl (2,4-Dichlorophenyl)Malonate (CAS 111544-93-5)
- Structure : The dichlorophenyl analog replaces fluorine with chlorine atoms. Chlorine’s stronger electron-withdrawing nature increases the compound’s electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to the difluoro derivative .
- Synthesis: Prepared via coupling reactions similar to those in , where copper catalysis (CuI/2-phenylphenol) enables aryl-iodide coupling to diethyl malonate. Chlorinated substrates may require harsher conditions (e.g., higher temperatures) due to lower leaving-group ability compared to fluorides .
Dimethyl 2-(3,5-Difluorobenzoyl)-2-{2-[4-(Methylsulfonyl)Phenyl]-2-Oxoethyl}Malonate
- Structure: This dimethyl ester features a 3,5-difluorobenzoyl group and additional sulfonyl and oxoethyl substituents.
- Applications : Such derivatives are used in medicinal chemistry for their ability to modulate enzyme inhibition via hydrogen bonding and steric effects.
Diethyl 2-(Pyrido[1,2-a]Indol-10-yl)Malonate
- Structure : Incorporates a heterocyclic pyridoindole group, enabling π-π interactions in catalysis or drug design. The fluorine-free structure contrasts with the target compound, highlighting how fluorination alters electronic properties and metabolic stability .
Physical and Thermal Properties
Volatility and Melting Points :
- Diethyl Malonate (Parent Compound) : Melts at -50°C and boils at 199°C . Fluorinated analogs like diethyl (2,4-difluorobenzoyl)malonate likely exhibit higher melting points due to increased molecular weight and polarity.
- Hf/Zr Malonate Complexes : Homoleptic diethyl malonate complexes melt as low as 62°C, demonstrating enhanced volatility for MOCVD applications. Fluorinated variants may retain similar volatility but with improved air stability .
- Solubility: Fluorine’s electronegativity enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to chlorinated analogs, which favor non-polar solvents .
Data Tables
Table 1: Comparative Properties of Diethyl Malonate Derivatives
*Estimated based on fluorinated analogs. †From analogous dichlorophenyl compounds .
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